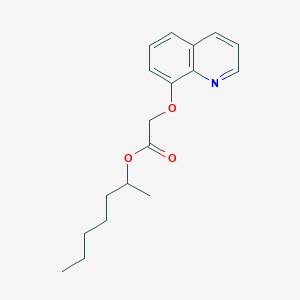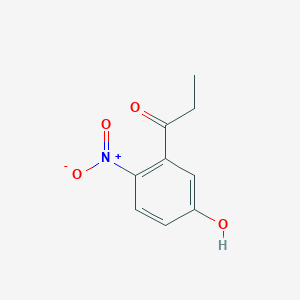![molecular formula C19H16ClF3O5 B12087164 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate CAS No. 88185-22-2](/img/structure/B12087164.png)
1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves multiple steps. One common method includes the esterification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with 2-ethoxy-1-methyl-2-oxoethanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactofen: Another benzoic acid derivative with similar structural features but different functional groups.
Dicamba: A benzoic acid herbicide with a similar aromatic structure but different substituents.
Uniqueness
Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
88185-22-2 |
|---|---|
Molekularformel |
C19H16ClF3O5 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)12-5-4-6-14(9-12)28-16-8-7-13(10-15(16)20)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
DOLMSCQDFJTGQH-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
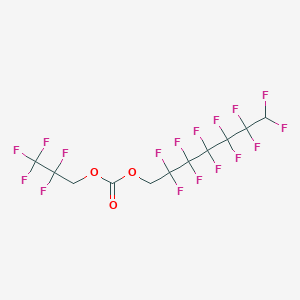

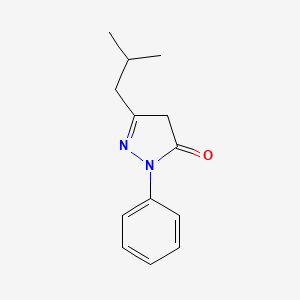
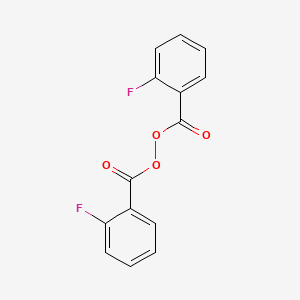
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
